Butyramide

Vue d'ensemble

Description

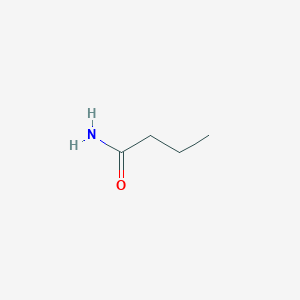

Le butyramide est le dérivé amide de l'acide butyrique, de formule moléculaire C₃H₇CONH₂ . C'est un solide cristallin blanc qui est librement soluble dans l'eau et l'éthanol, mais légèrement soluble dans l'éther diéthylique . Contrairement à l'acide butyrique, le this compound n'a pas une odeur désagréable et rance .

Méthodes De Préparation

Le butyramide peut être synthétisé par plusieurs méthodes :

Hydratation catalytique du butyronitrile : Cette méthode implique l'hydratation catalytique du butyronitrile pour produire du this compound.

Réaction du chlorure de butyryle avec des sels d'ammonium : Cette méthode implique la réaction du chlorure de butyryle avec des sels d'ammonium pour former du this compound.

Réduction de la butyraldoxime : Cette méthode implique la réduction de la butyraldoxime pour produire du this compound.

Analyse Des Réactions Chimiques

Le butyramide subit diverses réactions chimiques, notamment :

Hydrolyse : Le this compound peut être hydrolysé pour produire de l'acide butyrique et de l'ammoniac. Cette réaction peut se produire en conditions acides ou basiques.

Oxydation et réduction : Le this compound peut subir des réactions d'oxydation et de réduction, bien que les détails spécifiques de ces réactions soient moins souvent documentés.

Réactions de substitution : Le this compound peut participer à des réactions de substitution, en particulier impliquant le groupe amide.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Anti-Cancer Properties

Research has indicated that butyramide derivatives, such as phenylalanine this compound (PBA), exhibit significant anti-cancer properties. A study demonstrated that PBA could protect against doxorubicin-induced cardiotoxicity by reducing oxidative stress and improving mitochondrial function in cellular models. This protective effect suggests potential for PBA in cancer therapies where doxorubicin is used, mitigating its adverse effects while enhancing therapeutic efficacy .

1.2. Tyrosinase Inhibition

This compound has shown promise as a tyrosinase inhibitor, making it a candidate for treating hyperpigmentation disorders. In vitro studies revealed that PBA inhibited tyrosinase activity with an IC50 value of 34.7 mM, indicating its potential use in cosmetic formulations aimed at skin lightening and anti-aging treatments .

Microbiology

2.1. Carbon Source for Bacterial Growth

This compound serves as a carbon source for certain bacterial strains, such as Pseudomonas aeruginosa. Mutants of this bacterium have been isolated that can utilize this compound for growth, highlighting its role in microbial metabolism and potential applications in bioremediation or bioengineering .

Cosmetic Applications

3.1. Skin Health and Efficacy

Phenylalanine this compound (FBA) has been evaluated for its cosmetic benefits, including its ability to improve skin conditions such as erythema and overall skin health. Clinical trials demonstrated that FBA significantly reduced the erythema index by 15.7% after 30 minutes and 17.8% after 60 minutes of application, indicating its soothing properties .

3.2. Skin Elasticity and Firmness

In another clinical study involving topical application of PBA, significant improvements were noted in skin elasticity (by 12.4%) and firmness (by 27.9%) compared to placebo treatments over a period of 30 days . These findings suggest that this compound derivatives could be valuable ingredients in anti-aging skincare products.

Data Summary Table

Case Studies

Case Study 1: Doxorubicin-Induced Cardiotoxicity

A study involving animal models demonstrated that pre-treatment with FBA could significantly reduce oxidative stress markers associated with doxorubicin treatment, thereby protecting cardiac function during chemotherapy .

Case Study 2: Skin Health Improvement

In a randomized clinical trial with 43 participants, the application of PBA resulted in notable improvements in skin conditions related to photo-damage, showcasing its potential as a therapeutic agent in dermatology .

Mécanisme D'action

The mechanism of action of butyramide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have shown inhibitory action on histone deacetylases, which are crucial enzymes controlling the proliferative or differentiation status of most cells . Additionally, this compound can regulate the expression of the aliphatic amidase operon by inhibiting the action of AmiR at the protein level .

Comparaison Avec Des Composés Similaires

. Des composés similaires comprennent :

Isobutyramide : Un isomère du this compound avec des propriétés chimiques similaires.

Acétamide : Un amide de l'acide acétique, qui subit également une hydrolyse pour produire de l'acide acétique et de l'ammoniac.

Le this compound est unique en raison de ses applications spécifiques en science des matériaux, en sciences biologiques et en médicaments thérapeutiques, ainsi que de sa structure et de ses propriétés moléculaires distinctes.

Activité Biologique

Butyramide, particularly in its derivative form as phenylalanine this compound (PBA), has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a derivative of butyric acid, a short-chain fatty acid produced by gut microbiota. It plays a significant role in various biological processes, including anti-inflammatory responses and cellular signaling. PBA has been synthesized to overcome the unpleasant odor associated with butyric acid while retaining its beneficial properties.

-

Tyrosinase Inhibition :

- PBA has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies have shown that PBA exhibits an IC50 value of 120.3 mM, indicating its potential as a skin depigmenting agent .

- Molecular docking studies suggest that PBA binds effectively to the catalytic site of human tyrosinase, which may explain its inhibitory effects .

-

Cardioprotective Effects :

- Research indicates that PBA protects against doxorubicin-induced cardiotoxicity by reducing oxidative stress and improving mitochondrial function. In animal models, PBA administration prevented left ventricular dilatation and apoptosis of cardiomyocytes when co-administered with doxorubicin .

- The compound also modulates the expression of key genes associated with cardiac stress and fibrosis, demonstrating its protective role in cardiovascular health .

- Anti-Aging Properties :

Clinical Trial on Skin Aging

A double-blind, placebo-controlled study evaluated the efficacy of PBA in improving skin conditions in women with photo-damage. Key findings included:

- Skin Depigmentation : Reduction in UV-induced spots by approximately 12.7% after 15 days.

- Elasticity Improvement : Increased skin elasticity by 12.4% after 15 days.

- Firmness Enhancement : Notable improvements in skin firmness were recorded .

Cardioprotection in Doxorubicin Treatment

In a study using C57BL6 mice, the cardioprotective effects of PBA were assessed alongside doxorubicin treatment:

- Left Ventricular Function : PBA co-treatment prevented significant left ventricular dilatation compared to controls.

- Oxidative Stress Markers : Reduced levels of nitrotyrosine and increased catalase activity were observed in PBA-treated groups .

Data Summary

Propriétés

IUPAC Name |

butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSISZSEWVHGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060248 | |

| Record name | Butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Yellowish solid; Nutty aroma | |

| Record name | n-Butylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyramide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1582/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

216 °C, 216.00 to 217.00 °C. @ 760.00 mm Hg | |

| Record name | Butyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sol in alcohol; slightly sol in ether, INSOL IN BENZENE, In water, 163,000 mg/l @ 15 °C, 163 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol) | |

| Record name | Butyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyramide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1582/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8850 @ 120 °C | |

| Record name | N-BUTYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00391 [mmHg], 3.91X10-3 mm Hg @ 25 °C | |

| Record name | n-Butylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, LEAVES FROM BENZENE | |

CAS No. |

541-35-5 | |

| Record name | Butyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J6OR937VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115-116 °C, 115 - 116 °C | |

| Record name | Butyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for butyramide?

A1: this compound has the molecular formula C4H9NO and a molecular weight of 87.12 g/mol.

Q2: Are there any structural features that influence this compound's interactions with biological systems?

A2: The presence of both a polar amide group and a nonpolar alkyl chain in this compound's structure contributes to its ability to interact with both hydrophilic and hydrophobic environments. This amphiphilic nature influences its interactions with proteins and membranes within biological systems. [, ]

Q3: How does this compound perform under various conditions, and what are its known applications?

A3: this compound's stability and compatibility depend on the specific conditions. It is generally stable in neutral aqueous solutions but can undergo hydrolysis under acidic or basic conditions. [] Applications of this compound are diverse and include its use as a solvent, a plasticizer, and an intermediate in organic synthesis. []

Q4: How does this compound's solubility in water compare to other amides?

A4: Studies have investigated the solubility of this compound in water across various temperatures. [] this compound exhibits good solubility in water, which decreases with increasing alkyl chain length in a homologous series of amides. This solubility is attributed to the amide group's ability to form hydrogen bonds with water molecules.

Q5: Have computational methods been employed to study this compound?

A5: Computational chemistry techniques have been used to model this compound's structural features, electronic properties, and interactions with other molecules. These simulations can provide valuable insights into its behavior in various chemical and biological systems. For instance, molecular dynamics simulations can be used to study the interaction of this compound with enzymes like amidases. [, ]

Q6: How do structural modifications of this compound impact its biological activity?

A6: Modifying this compound's structure can significantly alter its physicochemical properties and, consequently, its biological activity. For example, research on Pseudomonas aeruginosa has shown that while the wild-type strain can utilize acetamide for growth, certain mutants with altered amidase enzymes gained the ability to utilize this compound. [, , ] These findings highlight the impact of structural modifications on substrate specificity and the potential for evolving enzymes with altered catalytic activities.

Q7: What is the impact of branching in the alkyl chain of this compound on its recognition by enzymes?

A7: Studies investigating amidase activity in Pseudomonas species have shown that the rate of this compound hydrolysis is significantly lower compared to acetamide hydrolysis. [] Interestingly, certain strains capable of growing on this compound possess amidases inducible by this compound, suggesting structural features of this compound contribute to both substrate recognition and enzyme induction. [] Additionally, research on lipid bilayer permeability demonstrated that even small structural differences, such as branching in the alkyl chain, can influence a molecule's ability to permeate the membrane. [, ]

Q8: What are the strategies for improving the stability and bioavailability of this compound-based formulations?

A8: While this compound is generally stable, specific formulation strategies may be employed to enhance its stability under various conditions or to modulate its release and bioavailability. These strategies might involve adjusting pH, utilizing specific excipients, or encapsulating the compound within delivery systems. [] Research on a novel butyrate derivative, phenylalanine-butyramide (FBA), explored its potential as a more stable and palatable alternative to butyric acid for cosmetic applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.